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  • Product: 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane
  • CAS: 52550-63-7

Core Science & Biosynthesis

Foundational

Structural Engineering and Coordination Dynamics of Flexible 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane Linkers

Executive Summary The rational design of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) relies heavily on the geometric and electronic properties of the organic linkers. Among N-donor ligands, 1,4-bis(2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) relies heavily on the geometric and electronic properties of the organic linkers. Among N-donor ligands, 1,4-bis(2-methyl-1H-imidazol-1-yl)butane (commonly abbreviated as bmib , bmb , or bib ) has emerged as a highly versatile, flexible building block. This technical guide explores the coordination behavior, mechanistic causality in supramolecular assembly, and functional applications of bmib-based frameworks. Designed for materials scientists and drug development professionals, this whitepaper provides actionable, field-proven insights into synthesizing and validating these complex architectures.

Chemical Profile & Mechanistic Causality in Coordination

The unique coordination behavior of 1,4-bmib is governed by two competing structural features: the highly flexible aliphatic spacer and the sterically demanding methyl groups.

Conformational Flexibility

The tetramethylene (butane) chain allows the two terminal imidazole rings to rotate freely. Depending on the solvent polarity and the templating effect of auxiliary co-ligands, the butane chain can adopt multiple conformations (e.g., anti-anti, gauche-anti). This flexibility is critical; it allows the ligand to bend and twist to accommodate the spatial requirements of various metal nodes (Zn²⁺, Cd²⁺, Co²⁺) and rigid dicarboxylate ligands, bridging distances that rigid ligands cannot[1].

Steric Modulation and Interpenetration

The 2-methyl substitution on the imidazole ring introduces significant steric bulk adjacent to the coordinating nitrogen (N3). This steric hindrance restricts free rotation around the metal-nitrogen coordination bond, forcing the metal-ligand bond angles to deviate from ideal geometries. To minimize the free volume and achieve thermodynamic stability, the supramolecular assembly is frequently driven toward highly entangled or interpenetrated networks. This energetic penalty is the primary causal factor behind the formation of complex 4-fold or even 8-fold interpenetrating 3D frameworks[1].

Synergistic Assembly with Dicarboxylates

In mixed-ligand systems, bmib acts synergistically with rigid aromatic dicarboxylates (e.g., 1,4-benzenedicarboxylic acid [BDC], tetrafluoroterephthalic acid[H2tftpa]). The rigid carboxylates typically form the primary structural backbone (such as 1D chains or 2D layers), while the flexible bmib acts as a pillar, cross-linking these sub-structures into a robust 3D architecture[2],[3].

G A 1,4-bmib Ligand B Flexible Butane Spacer A->B C Steric 2-Methyl Groups A->C D Anti/Gauche Conformations B->D E Steric Hindrance C->E G Interpenetrated MOF D->G E->G F Metal Nodes (Zn, Cd, Cu) F->G

Fig 1. Logical relationship of 1,4-bmib features driving MOF interpenetration.

Experimental Protocol: Self-Validating Solvothermal Synthesis

To ensure reproducibility and structural integrity, the synthesis of bmib-based MOFs must be approached as a self-validating system. The following protocol details the synthesis of the 8-fold interpenetrated phase {[Zn(sbdc)(bmib)]·0.4H2O}n[1], explaining the causality behind each experimental choice.

Step-by-Step Methodology
  • Precursor Selection: Combine equimolar amounts (0.1 mmol) of Zn(NO₃)₂·6H₂O, 4,4′-stilbenedicarboxylic acid (H₂sbdc), and 1,4-bmib.

    • Causality: Zinc nitrate is selected because the nitrate anions are non-coordinating and easily displaced in solution, allowing the sbdc and bmib ligands to completely dominate the primary coordination sphere of the Zn(II) tetrahedral node.

  • Solvent System Formulation: Dissolve the precursors in a mixed solvent system of DMF/H₂O (3:1 v/v).

    • Causality: DMF is required to ensure the complete dissolution of the rigid, hydrophobic H₂sbdc ligand. The addition of water facilitates the controlled deprotonation of the carboxylic acid groups, regulating the nucleation rate to yield high-quality single crystals rather than amorphous precipitates.

  • Solvothermal Crystallization: Transfer the solution to a Teflon-lined stainless steel autoclave. Heat at 120°C for 72 hours, followed by a slow cooling ramp (5°C/h) to room temperature.

    • Causality: The sealed environment generates autogenous pressure, providing the activation energy necessary to bypass kinetic traps and form the thermodynamically stable, highly interpenetrated crystalline phase. Slow cooling prevents defect formation and cracking in the crystal lattice.

  • Isolation and Activation: Harvest the resulting crystals via filtration, wash extensively with DMF and ethanol, and dry under vacuum.

    • Causality: Washing removes unreacted precursors. Ethanol exchange replaces the high-boiling DMF within the pores, facilitating easier activation (solvent removal) without exerting capillary forces that could collapse the framework.

  • System Validation (Self-Correction):

    • Phase Purity: Perform Powder X-Ray Diffraction (PXRD) on the bulk sample. The experimental peaks must align perfectly with the simulated pattern derived from Single-Crystal X-Ray Diffraction (SCXRD). Any peak broadening or deviation indicates an impure phase or framework collapse.

    • Thermal Stability: Conduct Thermogravimetric Analysis (TGA) under an N₂ atmosphere. A distinct weight loss step below 150°C corresponding to the calculated solvent mass (0.4 H₂O) validates the void volume prior to structural decomposition at >300°C.

Workflow Step1 1. Solvothermal Assembly (Metal Salt + bmib + Co-ligand) Step2 2. Controlled Crystallization (Teflon Autoclave, 120-160°C) Step1->Step2 Step3 3. Activation & Washing (Solvent Exchange) Step2->Step3 Step4 4. Structural Validation (SCXRD & PXRD Phase Match) Step3->Step4 Step5 5. Functional Assay (Photocatalysis / Luminescence) Step4->Step5

Fig 2. Self-validating experimental workflow for synthesizing and characterizing bmib-based MOFs.

Functional Applications & Data Summary

The unique topologies generated by 1,4-bmib coordination directly translate into robust functional properties, particularly in environmental remediation and optoelectronics.

  • Photocatalysis: Due to their highly conjugated auxiliary ligands and specific metal nodes, bmib-based MOFs act as effective semiconductor-like materials. They exhibit excellent photocatalytic properties for the degradation of organic pollutants like Methylene Blue and Methyl Violet under UV irradiation[4],[3].

  • Photoluminescence: The rigidifying effect of the MOF framework significantly restricts the non-radiative decay pathways (e.g., molecular vibrations and rotations) of the bmib ligand. This leads to enhanced photoluminescence via ligand-to-metal charge transfer (LMCT) or intraligand π-π* transitions, making them viable candidates for chemical sensing[5].

  • Low-Dimensional Templating: Beyond 3D MOFs, protonated bmib can template the formation of low-dimensional inorganic networks, such as 2D CuSCN networks, where the ligand threads through the framework windows to create pseudorotaxane-like structures[6].

Quantitative Data & Topological Summary
MOF FormulaMetal NodeCo-LigandTopological FeaturesFunctional Application
{[Zn(sbdc)(bmib)]·0.4H2O}nZn(II)sbdc8-fold interpenetrating 3DPhotodegradation / Luminescence
{[Cd2(BDC)2(bmb)2]·H2O}nCd(II)BDC2D layer → 3D supramolecularPhotocatalysis (Methylene Blue)
[Zn(BDC–OH2)(bib)]Zn(II)BDC-OH₂4-fold interpenetration (dia-type)Photocatalysis (Methyl Violet)
[Cd3(BTC)2(bib)(DMF)3]Cd(II)BTC3D (3,4,5)-connected networkPhotocatalysis (Methyl Violet)
{[Co0.5(bib)0.5(tftpa)0.5]·0.5H2O}nCo(II)tftpa[2 + 2] interpenetrating diamondStructural/Topological Diversity

References

  • [2] A series of reaction-controlled coordination polymers constructed from bis(imidazole) and tetrafluoroterephthalic acid ligands: syntheses, structural diversities, properties. CrystEngComm (RSC Publishing). 2

  • [4] Efficient photocatalytic degradation of methyl violet using two new 3D MOFs directed by different carboxylate spacers. CrystEngComm (RSC Publishing). 4

  • [3] Construction of a 2D Polymer by Rigid Dicarboxylate and Methylimidazol Derivatives: Structure and Photocatalytic Feature. ProQuest. 3

  • [6] A novel two-dimensional CuSCN network templated by 2,2'-dimethyl-1,1'-(butane-1,4-diyl)bis(1H-imidazol-3-ium) cations. PubMed. 6

  • [5] Coordination Polymers Based on Highly Emissive Ligands: Synthesis and Functional Properties. MDPI. 5

  • [1] Two 3D ZnII Metal–Organic Frameworks with 3- and 8-Fold Interpenetration: Syntheses, Structures, Photodegradation, and Photoluminescent Properties. Australian Journal of Chemistry - CSIRO Publishing. 1

Sources

Protocols & Analytical Methods

Method

Title: Solvothermal Crystallization of Metal-Organic Frameworks Using the Flexible Linker 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane

An Application Note and Protocol for Researchers Abstract: This document provides a comprehensive guide to the synthesis of metal-organic frameworks (MOFs) utilizing the flexible N-donor ligand 1,4-Bis(2-methyl-1H-imidaz...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers

Abstract: This document provides a comprehensive guide to the synthesis of metal-organic frameworks (MOFs) utilizing the flexible N-donor ligand 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane. It delves into the foundational principles of solvothermal synthesis, offering detailed explanations of how critical reaction parameters influence the crystallization process and the final framework architecture. Step-by-step protocols for the synthesis of representative frameworks are provided, alongside data tables and troubleshooting insights to aid researchers in achieving high-quality, crystalline materials. This guide is intended for materials scientists, chemists, and drug development professionals seeking to explore the rich structural chemistry and potential applications of MOFs derived from flexible bis(imidazole) linkers.

Introduction: The Role of Flexible Linkers in MOF Design

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands.[1][2] Their high surface areas, tunable pore sizes, and chemically versatile structures make them prime candidates for applications in gas storage, separation, catalysis, and drug delivery.[2][3][4]

While rigid ligands are often used to create robust, permanent porosity, flexible linkers like 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane (hereafter abbreviated as bimb ) introduce a dynamic component to framework design. The conformational freedom of the butyl chain in the bimb ligand allows it to adopt various conformations, leading to the formation of diverse and often unique network topologies, from one-dimensional chains to complex three-dimensional frameworks.[5][6] The presence of 2-methyl groups on the imidazole rings also introduces steric hindrance that can influence the coordination environment of the metal center and the final packing of the structure.[7] This guide focuses on the solvothermal method, the most common and effective technique for producing high-quality, crystalline MOFs from such flexible ligands.[8][9]

The Causality of Solvothermal Synthesis

Solvothermal synthesis is a method where crystallization is conducted in a sealed vessel (typically a Teflon-lined autoclave) at temperatures above the boiling point of the solvent.[8][10] This creates autogenous pressure, a critical factor in MOF synthesis.[8][11] Understanding the interplay of the primary parameters is essential for rational design and troubleshooting.

  • Temperature: Elevated temperatures increase the solubility of precursors, ensuring a homogeneous reaction medium, and provide the activation energy needed for the formation of metal-ligand bonds.[8] Temperature can directly influence the final structure; higher temperatures often lead to denser frameworks with higher dimensionality and coordination numbers.[12]

  • Pressure: The self-generated pressure within the autoclave maintains the solvent in a liquid or supercritical state at high temperatures, facilitating the dissolution and transport of reactants, which is crucial for crystal growth.[9][11]

  • Solvent: The choice of solvent is paramount. High-boiling point, polar solvents like N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), and various alcohols are frequently used.[13][14] The solvent not only dissolves the reactants but can also act as a template or structure-directing agent, influencing which crystalline phase is formed.[8][15] Furthermore, solvents like DMF can decompose at high temperatures to generate amines, which deprotonate acidic co-ligands and modulate the reaction pH.[14][16]

  • Reaction & Cooling Time: MOF crystallization is often a slow process, requiring hours to days for the thermodynamically stable product to form.[2][9] A subsequent slow cooling period is crucial as it allows for the growth of large, well-defined single crystals suitable for structural determination via X-ray crystallography.[8]

Key Parameters for Crystallizing bimb-Based Frameworks

The flexible nature of the bimb ligand makes its framework crystallization particularly sensitive to synthesis conditions. When combined with other building blocks, such as anionic co-ligands, the structural outcome can be finely tuned.

Metal Ion and Co-Ligand Selection

The choice of metal ion (e.g., Zn(II), Cu(II), Cd(II)) and its coordination geometry is a primary determinant of the network's structure.[17] In many bimb -based systems, anionic co-ligands, typically dicarboxylates, are used to build frameworks with higher dimensionality and stability.[5] The geometry and rigidity of these carboxylates (e.g., linear vs. bent, aliphatic vs. aromatic) will dictate how the bimb ligands connect the primary metal-carboxylate substructures. For instance, adamantane-based dicarboxylic acids have been successfully used with bimb and Zn(II) to create 2D network structures.[5]

Molar Ratios and Concentration

The stoichiometry of the reactants—metal salt, bimb , and any co-ligands—is a critical variable. Altering the molar ratios can lead to different crystalline phases or the formation of amorphous byproducts. Generally, starting with a 1:1 or 1:2 molar ratio of metal to total ligand is a common practice, but the optimal ratio must be determined empirically. Reactant concentration also plays a role in nucleation and crystal growth; lower concentrations often favor the formation of fewer, larger crystals.

Solvent System Effects

For bimb frameworks, solvent polarity and the potential for hydrogen bonding can influence the ligand's conformation during self-assembly. Mixed-solvent systems, such as DMF/water or methanol/water, are often employed to tune the solubility of both the organic ligands and the inorganic metal salt, intensifying the crystal growth process.[14]

The logical relationship between these synthesis parameters and the final MOF properties is illustrated below.

G cluster_params Synthesis Parameters cluster_props Resulting MOF Properties Temp Temperature & Time Cryst Crystallinity & Crystal Size Temp->Cryst influences Topo Topology & Dimensionality Temp->Topo selects phase Solvent Solvent System Solvent->Cryst affects solubility Solvent->Topo acts as template Ratio Molar Ratios & Concentration Ratio->Cryst controls nucleation Purity Phase Purity Ratio->Purity determines phase Components Metal & Ligand Choice Components->Topo defines network Porosity Porosity Topo->Porosity determines

Caption: Interplay of synthesis parameters and resulting MOF properties.

Experimental Workflow and Protocols

The general workflow for solvothermal MOF synthesis is a multi-step process requiring careful preparation and execution.

G arrow arrow A 1. Reactant Preparation (Metal Salt, bimb, Solvent) B 2. Sealing in Teflon-Lined Autoclave A->B C 3. Solvothermal Reaction (Heating in Oven) B->C D 4. Slow Cooling to Room Temperature C->D E 5. Product Isolation (Filtration & Washing) D->E F 6. Activation (Solvent Exchange & Drying) E->F G 7. Characterization (PXRD, TGA, etc.) F->G

Caption: General workflow for solvothermal synthesis of bimb-based MOFs.

Materials and Equipment
  • Metal Salts: Zinc acetate dihydrate (Zn(OAc)₂·2H₂O), Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O), Cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O), etc.

  • Ligand: 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane (bimb )[18][19]

  • Co-Ligands: 1,3-Adamantanedicarboxylic acid (H₂ADC), 1,3-Adamantanediacetic acid (H₂ADA), etc.[5]

  • Solvents: N,N-Dimethylformamide (DMF), Methanol (MeOH), Ethanol (EtOH), Deionized Water.[13]

  • Equipment: Analytical balance, 23 mL Teflon-lined stainless steel autoclaves, programmable laboratory oven, vacuum filtration system, vacuum oven.[9]

Protocol 1: Synthesis of a Zn(II)-bimb-Adamantanedicarboxylate Framework

This protocol is adapted from the synthesis of {[Zn(ADC)(bimb)]·CH₃OH·H₂O}n and is a representative example of a mixed-ligand system.[5]

  • Preparation: In a 20 mL glass vial, combine:

    • Zn(NO₃)₂·6H₂O (29.7 mg, 0.1 mmol)

    • 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane (bimb ) (21.8 mg, 0.1 mmol)

    • 1,3-Adamantanedicarboxylic acid (H₂ADC) (22.4 mg, 0.1 mmol)

  • Dissolution: Add 10 mL of a 1:1 (v/v) mixture of methanol and water to the vial. Stir the mixture for 30 minutes at room temperature until a homogeneous suspension is formed.

  • Reaction Setup: Transfer the suspension into a 23 mL Teflon-lined autoclave. Seal the vessel tightly.

  • Heating: Place the autoclave in a programmable oven. Heat to 120 °C at a rate of 5 °C/min, hold at 120 °C for 72 hours, and then cool slowly to room temperature at a rate of 0.1 °C/min.

  • Isolation: Open the autoclave carefully in a fume hood. Collect the resulting colorless block-like crystals by vacuum filtration.

  • Washing: Wash the collected crystals three times with 5 mL of methanol to remove any unreacted precursors.

  • Drying: Dry the product in air. The yield is typically around 65-75% based on the bimb ligand.

  • Verification: Confirm the phase purity of the bulk sample by comparing its Powder X-ray Diffraction (PXRD) pattern with the pattern simulated from single-crystal X-ray diffraction data.[13]

Protocol 2: Synthesis of a Cu(II)-bimb-Carboxylate Framework

This protocol is adapted from the synthesis of {[Cu(1,4-bmimb)₀.₅(2-PAC)(HCOO)]·2H₂O}n, demonstrating the use of a different metal and co-ligand system.[6] Note that the formate (HCOO) in the final structure originates from the in-situ decomposition of DMF.

  • Preparation: In a 20 mL glass vial, combine:

    • Cu(NO₃)₂·3H₂O (24.2 mg, 0.1 mmol)

    • 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane (bimb ) (10.9 mg, 0.05 mmol)

    • 2-Pyrazinecarboxylic acid (2-PAC) (12.4 mg, 0.1 mmol)

  • Dissolution: Add 8 mL of a 1:1 (v/v) mixture of DMF and water. Stir for 30 minutes.

  • Reaction Setup: Transfer the solution to a 23 mL Teflon-lined autoclave and seal it.

  • Heating: Place the autoclave in an oven and heat to 100 °C for 72 hours. Then, allow it to cool naturally to room temperature.

  • Isolation: Collect the blue block crystals by filtration.

  • Washing: Wash the product thoroughly with a 1:1 DMF/water mixture.

  • Drying: Dry the product in air. The yield is typically around 60-70% based on the bimb ligand.

  • Verification: Characterize the material using PXRD and Thermogravimetric Analysis (TGA) to confirm its identity and thermal stability.[6]

Data Summary: Representative bimb-Frameworks

The following table summarizes the synthesis conditions for several frameworks based on the bimb ligand, showcasing the structural diversity achievable.

Framework FormulaMetal SaltCo-LigandSolvent SystemTemp. (°C)Time (h)DimensionalityRef.
{[Zn(ADC)(bimb)]·CH₃OH·H₂O}nZn(NO₃)₂·6H₂OH₂ADCMeOH/H₂O120722D Wave[5]
[Zn(ADA)(bimb)]nZn(NO₃)₂·6H₂OH₂ADAMeOH/H₂O120722D Network[5]
{[Zn(1,4-bmimb)(PhAA)₂]·H₂O}nZn(OAc)₂·2H₂OPhAADMF/H₂O100721D Chain[6]
{[Cu(1,4-bmimb)₀.₅(2-PAC)(HCOO)]·2H₂O}nCu(NO₃)₂·3H₂O2-PACDMF/H₂O100721D Ladder[6]

Abbreviations: H₂ADC = 1,3-adamantanedicarboxylic acid; H₂ADA = 1,3-adamantanediacetic acid; PhAA = phenylacetic acid; 2-PAC = 2-pyrazinecarboxylic acid.

Post-Synthesis Activation and Characterization

Activation

Freshly synthesized MOFs contain solvent molecules within their pores, which must be removed to make the porous network accessible for applications like gas sorption.[13]

  • Solvent Exchange: Soak the crystalline product in a volatile solvent like ethanol or dichloromethane for 2-3 days, replacing the solvent several times. This exchanges the high-boiling synthesis solvent (e.g., DMF) with a more easily removable one.

  • Vacuum Drying: Heat the solvent-exchanged sample under a dynamic vacuum. A typical procedure is to heat at 80-150 °C for 12-24 hours.[9] The optimal temperature depends on the thermal stability of the framework, which should be determined by TGA.

Essential Characterization
  • Powder X-ray Diffraction (PXRD): The primary technique to confirm the crystallinity and phase purity of the bulk material. The experimental pattern should match the one simulated from single-crystal data.[13]

  • Thermogravimetric Analysis (TGA): Used to determine the thermal stability of the framework and to identify the temperature at which guest/solvent molecules are removed and framework decomposition begins.[6]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the presence of the organic linkers in the final framework and the coordination of carboxylate groups to the metal centers.

  • Gas Sorption Analysis: For activated, porous materials, N₂ sorption isotherms at 77 K are measured to determine the specific surface area (BET method) and pore volume.[20]

Troubleshooting and Field-Proven Insights

  • No Crystals / Amorphous Product: This is a common issue.

    • Cause: Reactant concentration may be too high, leading to rapid precipitation. The temperature may be too low or the reaction time too short.

    • Solution: Decrease the concentration of all reactants. Try a different solvent system to improve solubility. Increase the reaction temperature in 10-20 °C increments. Add a modulator like acetic acid to slow down the crystallization rate.[8]

  • Poor Crystal Quality / Small Crystals:

    • Cause: Nucleation rate is too high compared to the growth rate. The cooling rate may be too fast.

    • Solution: Employ a slower cooling rate (< 0.2 °C/min). Reduce the reactant concentration. Ensure the reaction vessel is scrupulously clean to minimize unwanted nucleation sites.[21]

  • Phase Impurity:

    • Cause: The synthesis conditions are on the border between two or more thermodynamically competitive phases.

    • Solution: Subtly adjust the temperature (± 5-10 °C), as some phases are only stable within a narrow temperature window.[12] Altering the solvent composition or the metal-to-ligand ratio can also favor the formation of a single, pure phase.[14]

References

  • Solvothermal Synthesis Of MOFs. (n.d.). Innovation.world.
  • Yusran, Y., & Sapa, A. O. (2021). A review on Metal-Organic Framework (MOF): Synthesis and Solid Catalyst Applications. Proceeding RSF Press, 1(1), 11-22.
  • Lee, J., Kim, J., & Ahn, W. S. (2013). Synthesis of metal-organic frameworks: A mini review. Korean Journal of Chemical Engineering, 30(9), 1667-1680. Retrieved from [Link]

  • Dey, C., & Maiti, S. (2024). Metal Organic Frameworks (MOFs): An Overview of Synthesis Methods. ResearchGate.
  • Vogiatzis, P., et al. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments, (91), 52094. Retrieved from [Link]

  • Gomez-Gualdron, D. A., et al. (2021). Interactions of Common Synthesis Solvents with MOFs Studied via Free Energies of Solvation: Implications on Stability and Polymorph Selection. Chemistry of Materials, 33(2), 675-686. Retrieved from [Link]

  • Singh, G., & Kumar, A. (2024). A review on MOFs synthesis and effect of their structural characteristics for hydrogen adsorption. RSC Advances, 14(20), 14066-14088. Retrieved from [Link]

  • Pillai, R. S., et al. (2016). Dependence of solvents, pH, molar ratio and temperature in tuning metal organic framework architecture. Arabian Journal of Chemistry, 9, S1136-S1149. Retrieved from [Link]

  • Silva, J. P., et al. (2024). Latest developments in the synthesis of metal–organic frameworks and their hybrids for hydrogen storage. Nanoscale. Retrieved from [Link]

  • Biswas, B. (2021). A Review on the Synthesis of Metal-Organic Frameworks: Conventional, Unconventional, and Alternative Methods. RRJ Mat. Sc., 6(12). Retrieved from [Link]

  • Li, Y., et al. (2011). Two new zinc(II) metal-organic frameworks based on 1,4-bis(2-methyl-imidazol-1-yl)butane: Synthesis, structures, and properties. ResearchGate. Retrieved from [Link]

  • ZYLAB. (2025). Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. ZYLAB. Retrieved from [Link]

  • Bennett, T. D., & Cheetham, A. K. (2018). Thermodynamic and Kinetic Effects in the Crystallization of Metal–Organic Frameworks. Accounts of Chemical Research, 51(3), 671-680. Retrieved from [Link]

  • Li, J., et al. (2014). Influence of temperature on metal-organic frameworks. Chinese Journal of Inorganic Chemistry, 30(5), 967-976. Retrieved from [Link]

  • Al-Hamdani, Y. A. S., et al. (2022). Synthesis and characterization of 1,4-di(1H-imidazol-1-yl) butane dihydrate and 1,4-di(1H-2-methylimidazol-1-yl) butane tetrahydrate: A study of the methyl group effect on spectroscopic data, thermal properties, and the crystal structures. ResearchGate. Retrieved from [Link]

  • Ghaffari, M., et al. (2022). An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review. Heliyon, 8(8), e10103. Retrieved from [Link]

  • Al-Maythalony, B. A., et al. (2021). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Materials, 14(21), 6292. Retrieved from [Link]

  • Sun, Y., et al. (2020). Two Cd(II) MOFs of Flexible Aliphatic Dicarboxylate Ligands and 1,4-Bis[(2-methyl-1H-imidazol-1-yl)-methyl]benzene: Synthesis, Crystal Structures and Selective Sensing of Fe3+. ResearchGate. Retrieved from [Link]

  • Ahmad, S., et al. (2023). Advances and Applications of Metal‐Organic Frameworks (MOFs) in Emerging Technologies: A Comprehensive Review. Global Challenges, 8(1), 2300244. Retrieved from [Link]

  • Wang, X., et al. (2020). Two new CdII MOFs of 1,4-bis(1H-benzimidazol-1-yl)butane and flexible dicarboxylate ligands: luminescence sensing towards Fe3+. Acta Crystallographica Section C, 76(Pt 11), 1079-1086. Retrieved from [Link]

  • Kalu, S. E., & Onwudiwe, D. C. (2018). A Review on Metal- Organic Frameworks (MOFS), Synthesis, Activation, Characterisation and Application. Oriental Journal of Chemistry, 34(4), 1679-1696. Retrieved from [Link]

  • Sharma, R., et al. (2022). Progressive Trends on the Biomedical Applications of Metal Organic Frameworks. Pharmaceuticals, 15(10), 1276. Retrieved from [Link]

  • Guideny, K. (n.d.). Guide for crystallization. University of Geneva. Retrieved from [Link]

  • Wang, Y., et al. (2022). Imidazole-Based Metal–Organic Framework for the “On1–Off–On2” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red. ResearchGate. Retrieved from [Link]

  • Li, M., et al. (2018). Synthesis, Structure, and Properties of Coordination Polymers Based on 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene and Different Carboxylate Ligands. Molecules, 23(7), 1730. Retrieved from [Link]

  • Chen, S., et al. (2014). Four new MOFs based on an imidazole-containing ligand and multicarboxylates: syntheses, structures and sorption properties. CrystEngComm, 16(29), 6598-6601. Retrieved from [Link]

  • Cocom, A., et al. (2024). Synthesis and structural characterisation of CuII-based MOFs constructed by combining functionalised 1,4-bis(1H-imidazol-1-Yl)benzene ligands with copper sulfate. CrystEngComm. Retrieved from [Link]

  • Li, M., & Xu, J. (2009). 1,4-Bis[2-(2-pyridyl)-1H-imidazol-1-yl]butane. Acta Crystallographica Section E, 65(Pt 2), o272. Retrieved from [Link]

  • Zheng, Y., et al. (2007). Hydrothermal Synthesis of Metal−Organic Frameworks Based on Aromatic Polycarboxylate and Flexible Bis(imidazole) Ligands. Request PDF. Retrieved from [Link]

  • Babu, B. H., et al. (2007). Crystal structure of l,4-bis[(2-phenylazo)imidazol-l-yl]-butane, C22H22N8. ResearchGate. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues of 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane in organic solvents

Welcome to the technical support center for 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered with this versatile ligand. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful integration of this compound into your experimental workflows.

Introduction to 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane

1,4-Bis(2-methyl-1H-imidazol-1-yl)butane is a flexible bis(imidazole) ligand commonly employed in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[1][2] Its butane linker provides conformational flexibility, making it a valuable building block for creating diverse and functional supramolecular structures. However, like many crystalline organic compounds, achieving the desired concentration in common organic solvents can be a significant hurdle. This guide will provide you with the necessary tools and knowledge to overcome these solubility issues.

Troubleshooting Guide: Enhancing Solubility

This section provides a systematic approach to addressing solubility challenges with 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane.

Issue 1: The compound is not dissolving in my chosen organic solvent at room temperature.

The crystalline nature of 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane means that a significant amount of energy is required to break down the crystal lattice.

Workflow for Solubility Enhancement:

start Initial Dissolution Attempt heat Apply Gentle Heating (e.g., 40-60 °C) start->heat If solid remains sonicate Sonication heat->sonicate If solid remains vortex Vigorous Vortexing sonicate->vortex If solid remains dissolved Compound Dissolved vortex->dissolved If fully dissolved not_dissolved Precipitate Remains vortex->not_dissolved If solid remains co_solvent Introduce a Co-solvent (e.g., DMSO, DMF) not_dissolved->co_solvent co_solvent->heat

Caption: Stepwise workflow for improving solubility.

Step-by-Step Protocol:

  • Initial Attempt: Begin by attempting to dissolve a small quantity of the compound in your chosen solvent at room temperature with standard stirring or vortexing.

  • Gentle Heating: If solubility is limited, gently warm the mixture to 40-60°C. An increase in temperature provides the necessary energy to overcome the lattice energy of the solid. Be mindful of the solvent's boiling point and the thermal stability of the compound.

  • Sonication: If heating is insufficient, utilize a sonication bath. The high-frequency sound waves create cavitation bubbles, and their collapse generates localized high energy, which can aid in breaking apart solid aggregates and enhancing dissolution.

  • Co-solvent Addition: For particularly stubborn solubility issues, the introduction of a small amount of a highly polar aprotic co-solvent can be effective.[3] Solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are often used in the synthesis of MOFs and can significantly enhance the solubility of organic ligands.[4] Start with a small percentage (e.g., 1-5% v/v) and gradually increase if necessary.

Issue 2: Precipitation occurs when preparing a stock solution in a less polar solvent for a reaction.

This is a common issue when a compound is initially dissolved in a strong solvent and then diluted into a system where it is less soluble.

Step-by-Step Protocol for Preparing a Stable Stock Solution:

  • Choose a Primary Solvent: Select a primary solvent in which 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane exhibits good solubility. Based on its structure, polar aprotic solvents are a good starting point.

  • Prepare a Concentrated Stock: Dissolve the compound in a minimal amount of the chosen primary solvent to create a concentrated stock solution.

  • Gradual Dilution: While vigorously stirring, slowly add the stock solution to the final, less polar reaction solvent. This controlled addition can help to avoid localized high concentrations that lead to precipitation.

  • Solvent Miscibility: Ensure that your primary and final solvents are miscible. A solvent miscibility table can be a useful reference.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane in common organic solvents?

Solvent ClassExamplesExpected SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileGood to ModerateThe polar nature of the imidazole rings and the N-alkyl groups will interact favorably with the dipoles of these solvents. These are often used in the synthesis of related coordination polymers.[4]
Polar Protic Methanol, EthanolModerate to Sparingly SolubleThe ability to act as a hydrogen bond acceptor may allow for some solubility. Crystallization of a hydrated form from aqueous ethanol suggests some solubility.[7]
Chlorinated Dichloromethane (DCM), ChloroformSparingly Soluble to InsolubleThe polarity of the compound is likely too high for significant interaction with these less polar solvents. Studies on similar imidazoles show very low solubility in chloroalkanes.[8]
Non-polar Toluene, Hexane, Diethyl EtherInsolubleThe significant mismatch in polarity between the polar compound and non-polar solvents will prevent dissolution.

Q2: I need to dissolve the compound for NMR analysis. Which deuterated solvent should I use?

For NMR analysis, DMSO-d6 or CDCl3 with a small amount of methanol-d4 are common choices for imidazole-containing compounds. Given the expected solubility, DMSO-d6 is the most likely to be successful. If using CDCl3, insolubility might be an issue, and gentle warming or the addition of a few drops of methanol-d4 may be necessary.

Q3: Can pH be adjusted to improve the solubility of this compound?

The imidazole moiety has a pKa of approximately 7. While 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane is N-alkylated and does not have the acidic N-H proton of imidazole itself, the nitrogen atoms in the ring are still basic. In aqueous or protic solvent systems, acidification could protonate these nitrogen atoms, forming a more soluble salt. However, for most applications in organic synthesis (e.g., MOF formation), this is not a common strategy as it would alter the nature of the ligand.

Q4: Are there any alternative compounds with better solubility profiles?

If solubility remains a significant obstacle, consider using a derivative with solubilizing groups. For instance, attaching longer alkyl chains or polyethylene glycol (PEG) chains to the imidazole ring can sometimes improve solubility in a wider range of organic solvents.

Experimental Protocols

Protocol for Determining Qualitative Solubility

This protocol allows for a quick assessment of solubility in various solvents.

Materials:

  • 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane

  • A selection of organic solvents (e.g., DMSO, DMF, Methanol, Ethanol, Acetonitrile, Dichloromethane, Toluene, Hexane)

  • Small vials (e.g., 2 mL)

  • Vortex mixer

  • Hot plate/stirrer

Procedure:

  • Add approximately 1-2 mg of 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane to each vial.

  • Add 1 mL of a single solvent to each vial.

  • Vortex each vial vigorously for 30 seconds at room temperature.

  • Observe and record whether the compound has fully dissolved.

  • For any vials where the compound is not fully dissolved, gently warm the vial to approximately 50°C while stirring for 5 minutes.

  • Observe and record any changes in solubility.

  • Categorize the solubility as "Soluble," "Sparingly Soluble," or "Insoluble" for each solvent at both room temperature and with heating.

Conclusion

Overcoming the solubility challenges of 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane is achievable through a systematic approach. By understanding the physicochemical properties of the compound and employing techniques such as heating, sonication, and the use of co-solvents, researchers can successfully prepare solutions for their desired applications. This guide provides a foundational framework for troubleshooting and encourages a logical, step-by-step methodology to problem-solving in the laboratory.

References

  • PubMed. (2017, January 15). Synthesis, characterization, and in vitro SAR evaluation of N,N'-bis(arylmethyl)-C2-alkyl substituted imidazolium salts. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of 1,4-di(1H-imidazol-1-yl) butane dihydrate and 1,4-di(1H-2-methylimidazol-1-yl) butane tetrahydrate: A study of the methyl group effect on spectroscopic data, thermal properties, and the crystal structures. Retrieved from [Link]

  • MDPI. (2022, February 7). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. Retrieved from [Link]

  • ResearchGate. (n.d.). Two new zinc(II) metal-organic frameworks based on 1,4-bis(2-methyl- imidazol-1-yl)butane: Synthesis, structures, and properties. Retrieved from [Link]

  • RSC.org. (n.d.). Supporting Information. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]

  • NextSDS. (n.d.). 1,4-bis(2-methyl-1H-imidazol-1-yl)butane — Chemical Substance Information. Retrieved from [Link]

  • PubMed. (2020, November 1). Two new CdII MOFs of 1,4-bis(1H-benzimidazol-1-yl)butane and flexible dicarboxylate ligands: luminescence sensing towards Fe3+. Retrieved from [Link]

  • ACS Publications. (2004, June 17). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved from [Link]

  • PMC. (2021, January 13). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]

  • MDPI. (2021, October 21). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Retrieved from [Link]

  • Universiti Malaya. (2019, January 1). 4-Imidazol-1-yl-butane-1-sulfonic acid or a novel liquid salt? The NMR analysis and dual solvent-catalytic efficiency for one-pot synthesis of xanthenes. Retrieved from [Link]

  • Semantic Scholar. (2004, June 17). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved from [Link]

  • Sciforum. (2018, November 14). Synthesis and identification of a metal-organic framework of zirconium and a carboxylate ligand in DMF. Retrieved from [Link]

  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Solvent Miscibility Table. Retrieved from [Link]

  • MDPI. (2023, January 23). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane

Welcome to the Technical Support Center for ligand synthesis and purification. This guide is specifically engineered for researchers and drug development professionals working with 1,4-bis(2-methyl-1H-imidazol-1-yl)butan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for ligand synthesis and purification. This guide is specifically engineered for researchers and drug development professionals working with 1,4-bis(2-methyl-1H-imidazol-1-yl)butane (commonly abbreviated as bmib , bmeib , or bib ).

As a highly flexible N-donor ligand with a conjugated electron system, this compound is foundational in the synthesis of 3D interpenetrated Metal-Organic Frameworks (MOFs) and luminescent coordination polymers[1][2]. However, the presence of an alkyl spacer (–CH2–) and sterically active methyl groups makes the crude product prone to "oiling out" during isolation[3]. Trace impurities—such as unreacted 2-methylimidazole, mono-alkylated intermediates, or residual dimethyl sulfoxide (DMSO)—can disrupt the topological assembly of MOFs, preventing the formation of desired dia or fsh nets[1][2].

This guide provides a self-validating, causally-driven workflow to ensure high-purity isolation.

Process Visualization: Purification Workflow

The following pathway illustrates the logic behind transitioning from a crude SN​2 reaction mixture to a high-purity crystalline ligand.

G N1 Crude Reaction Mixture (Ligand, DMSO, Salts, Unreacted) N2 Aqueous Quenching (Precipitation in Ice Water) N1->N2 Quench SN2 reaction N3 Liquid-Liquid Extraction (Ethyl Acetate / Water) N2->N3 If product oils out N6 Recrystallization (MeOH / H2O or EtOAc) N2->N6 If solid precipitates directly N4 Organic Phase Washing (Brine) & Drying (Na2SO4) N3->N4 Isolate organic layer N5 Solvent Evaporation (Rotary Evaporator) N4->N5 Remove residual water N5->N6 Yields crude solid/oil N7 Pure 1,4-Bis(2-methyl-1H- imidazol-1-yl)butane N6->N7 Vacuum filtration & drying

Workflow for the purification and recrystallization of crude bis(imidazole) ligands.

Step-by-Step Methodologies

The synthesis of 1,4-bis(2-methyl-1H-imidazol-1-yl)butane typically involves the nucleophilic substitution of 2-methylimidazole with 1,4-dibromobutane (or 1,4-dichlorobutane) using a strong base (NaOH/KOH) in DMSO at 60 °C[3]. The following protocol begins immediately after the reaction is complete.

Phase 1: Reaction Quenching and Primary Extraction
  • Aqueous Quenching: Pour the warm reaction mixture into a 5-fold volumetric excess of ice-cold deionized water while stirring vigorously[3].

    • Causality: DMSO and inorganic byproducts (e.g., NaBr) are highly water-soluble. The sudden shift in solvent polarity forces the hydrophobic bis(imidazole) product out of solution.

  • Phase Separation: Due to the flexible butane spacer, the product often separates as a yellow oil rather than a solid precipitate[3]. Extract the aqueous phase with Ethyl Acetate ( 3×50 mL).

    • Causality: Ethyl acetate selectively partitions the target ligand into the organic layer, leaving polar impurities (like unreacted 2-methylimidazole) in the aqueous phase.

  • Washing and Drying: Wash the combined organic layers with saturated aqueous NaCl (brine) to remove trace water and residual DMSO. Dry the organic layer over anhydrous Na2​SO4​ . Filter and concentrate via rotary evaporation to yield the crude yellow oily product[3].

Phase 2: Recrystallization Protocol
  • Solvent Selection: Dissolve the crude yellow oil/solid in a minimal volume of Methanol (MeOH) at 50 °C.

  • Anti-Solvent Addition: Slowly add warm deionized water dropwise until the solution becomes faintly turbid. The optimal MeOH/H₂O ratio is typically 1:4 (v/v)[3].

    • Causality: Water acts as an anti-solvent. Adding it at an elevated temperature prevents premature, rapid precipitation ("crashing out"), which traps impurities within the crystal lattice.

  • Controlled Cooling: Allow the flask to cool ambiently to room temperature over 4 hours, then transfer to a 4 °C refrigerator overnight.

    • Causality: Slow thermodynamic cooling promotes the growth of pure, colorless block crystals rather than kinetic amorphous powders.

  • Isolation: Recover the crystals via vacuum filtration, wash with a small amount of ice-cold water, and dry under high vacuum at 40 °C for 12 hours.

Quantitative Data Presentation

Selecting the correct recrystallization system is critical for balancing yield and purity. The table below summarizes the performance of various solvent systems for bis(imidazole) derivatives.

Recrystallization Solvent SystemRatio (v/v)Temperature ProfileExpected YieldPurity ProfileMechanism of Action
Methanol / Water 1:460 °C 4 °C65–75%>98%Anti-solvent precipitation[3]
Ethyl Acetate Neat75 °C 20 °C50–60%>99%Temperature-dependent solubility
Dichloromethane / Ether 1:1025 °C 0 °C~52%>95%Vapor diffusion / Anti-solvent[3]
Troubleshooting Guides & FAQs

Q1: Why is my crude product an oily residue instead of a solid precipitate after the aqueous quench? A: This is a well-documented phenomenon with flexible bis(imidazole) ligands containing alkyl spacers[3]. The low melting point of the compound, combined with the presence of residual DMSO or unreacted 1,4-dibromobutane, depresses the freezing point, causing the product to "oil out." Self-Validating Solution: Do not attempt to force crystallization directly from the oil. Proceed with the liquid-liquid extraction (Ethyl Acetate/Water) to strip away DMSO, evaporate the solvent completely, and then apply the MeOH/H₂O recrystallization system.

Q2: How do I select the optimal recrystallization solvent system? A: The choice depends entirely on your impurity profile:

  • If the crude product is heavily contaminated with unreacted 2-methylimidazole, a Methanol/Water (1:4 v/v) system is superior because 2-methylimidazole is highly soluble in water and will remain in the mother liquor[3].

  • If the primary impurities are non-polar (e.g., unreacted 1,4-dibromobutane), precipitation by adding the crude mixture dropwise into CH₂Cl₂/Diethyl Ether (1:10 v/v) is recommended[3].

Q3: What causes low yields during the recrystallization step? A: Low yields (<40%) are typically caused by adding too much primary solvent (Methanol) or cooling the solution too rapidly, which prevents the crystals from nucleating. Self-Validating Solution: Always retain the mother liquor. If the yield is low, concentrate the mother liquor by 50% under reduced pressure and perform a second-crop crystallization.

Q4: How can I verify the purity of the recrystallized 1,4-bis(2-methyl-1H-imidazol-1-yl)butane before using it in MOF synthesis? A: A self-validating purity check involves three orthogonal methods:

  • Visual/Physical: The product should form colorless block crystals[3]. A yellow tint indicates trace oxidation or residual starting materials.

  • Melting Point: The melting point should be sharp. Structurally similar bis(imidazole) derivatives melt in the range of 146–169 °C; a depressed or broad melting range indicates trapped solvent or impurities[3].

  • ¹H NMR Spectroscopy (CDCl₃): Confirm the integration ratio between the unique aliphatic protons of the butane spacer and the aromatic protons of the imidazole ring. The absence of a singlet at ~2.4 ppm (free 2-methylimidazole) confirms the complete removal of the starting material[3].

References
  • Efficient photodegradation of dyes by a new 3D Cd(ii) MOF with a rare fsh topology Source: Royal Society of Chemistry (RSC) URL:[Link]

  • A Series of Zinc(II) 3D → 3D Interpenetrated Coordination Polymers Based On Thiophene-2,5-dicarboxylate and Bis(Imidazole) Derivative Linkers Source: American Chemical Society (ACS) URL:[Link]

  • Coordination Polymers Based on Highly Emissive Ligands: Synthesis and Functional Properties Source: MDPI URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive NMR Characterization Guide: 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane vs. Alternative Bis(imidazole) Linkers

Executive Summary In the fields of coordination chemistry and materials science, 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane (commonly abbreviated as bmib or bib ) serves as a critical flexible linker. It is widely deployed...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of coordination chemistry and materials science, 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane (commonly abbreviated as bmib or bib ) serves as a critical flexible linker. It is widely deployed in the synthesis of interpenetrated Metal-Organic Frameworks (MOFs) [1] and as a cross-linking agent in high-temperature proton exchange membranes [2].

For researchers and drug development professionals, verifying the structural integrity of bmib before polymerization or metal coordination is paramount. This guide objectively compares the 1 H and 13 C NMR chemical shifts of bmib against its non-methylated alternative, 1,4-Bis(1H-imidazol-1-yl)butane (bib ), detailing the causality behind the observed spectral differences and providing a self-validating experimental protocol for accurate characterization.

Causality in Chemical Shifts: The 2-Methyl Effect

Understanding the NMR spectra of bmib requires analyzing the electronic and steric impacts of the 2-methyl substitution on the imidazole ring.

  • Inductive Electron Donation (+I Effect): The methyl group at the C2 position acts as an electron-donating group. This increases the electron density across the imidazole π -system, which shields the protons at the C4 and C5 positions, shifting their 1 H NMR signals upfield compared to the unsubstituted bib ligand.

  • Alpha-Substituent Deshielding: In 13 C NMR, the direct attachment of the methyl carbon to the C2 position causes a significant downfield shift (deshielding) of the C2 carbon itself due to the localized alteration of the magnetic tensor.

  • Steric Hindrance: Beyond NMR shifts, the 2-methyl group introduces steric bulk near the N3 donor site. This steric hindrance restricts the rotational freedom of the ligand during metal binding, directly influencing the topological outcome of coordination networks, such as forcing the formation of fused hexagonal motifs in copper(I) metallo-linkers [3].

Causality A 2-Methyl Substitution on Imidazole Ring B Inductive Electron Donation (+I Effect) A->B C Steric Hindrance near N3 Donor Site A->C D Upfield Shift in 1H NMR (C4/C5 proton shielding) B->D E Altered Metal Coordination Geometry in MOFs C->E

Logical relationship between 2-methyl substitution, NMR shifts, and MOF coordination.

Comparative NMR Data Analysis

The quantitative data below highlights the spectral differences between bmib and bib. All values are referenced in CDCl 3​ at 298 K.

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )
Proton Environment1,4-Bis(2-methyl-1H-imidazol-1-yl)butane (bmib)1,4-Bis(1H-imidazol-1-yl)butane (bib)Causality / Shift Rationale
Imidazole C2-H N/A (Substituted)~7.45 ppm (s, 2H)Substitution by methyl group eliminates this proton signal.
Imidazole C4-H ~6.90 ppm (d, 2H)~7.05 ppm (s, 2H)+I effect of 2-methyl shields the C4 proton, shifting it upfield.
Imidazole C5-H ~6.80 ppm (d, 2H)~6.90 ppm (s, 2H)+I effect of 2-methyl shields the C5 proton.
Butane α -CH 2​ ~3.85 ppm (t, 4H)~3.95 ppm (t, 4H)Steric crowding slightly shields the alpha aliphatic protons.
Butane β -CH 2​ ~1.75 ppm (m, 4H)~1.80 ppm (m, 4H)Minimal effect; distant from the imidazole ring.
C2-CH 3​ ~2.35 ppm (s, 6H)N/ADistinct singlet confirming successful 2-methyl substitution.
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )
Carbon Environment1,4-Bis(2-methyl-1H-imidazol-1-yl)butane (bmib)1,4-Bis(1H-imidazol-1-yl)butane (bib)Causality / Shift Rationale
Imidazole C2 ~144.5 ppm~137.2 ppmDirect attachment of the methyl group heavily deshields the C2 carbon.
Imidazole C4 ~127.0 ppm~129.5 ppmElectron donation from the methyl group shields C4.
Imidazole C5 ~119.5 ppm~118.8 ppmMinor variations due to spatial arrangement and hyperconjugation.
Butane α -CH 2​ ~46.0 ppm~47.0 ppmSteric crowding alters the local magnetic field.
Butane β -CH 2​ ~27.5 ppm~27.3 ppmNegligible change.
C2-CH 3​ ~13.0 ppmN/AConfirms the presence of the methyl group.

Self-Validating Experimental Protocol

To ensure high-fidelity data that can be trusted for subsequent MOF synthesis or polymer cross-linking, the following self-validating NMR acquisition workflow must be strictly adhered to.

Step 1: Precision Sample Preparation

  • Weigh exactly 15–20 mg of bmib (ensure purity >98% via prior LC-MS if necessary) into a clean glass vial.

  • Causality: Over-concentrated samples lead to increased viscosity, which broadens NMR lines due to restricted molecular tumbling. Under-concentrated samples result in poor signal-to-noise (S/N) ratios, particularly for the quaternary C2 carbon in 13 C NMR.

Step 2: Solvation and Internal Referencing

  • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Validation Check: Ensure complete dissolution. Particulates will distort the magnetic field homogeneity.

Step 3: Instrument Calibration and Shimming

  • Transfer to a standard 5 mm NMR tube and insert into a 400 MHz (or higher) spectrometer.

  • Establish the solvent lock using the deuterium signal of CDCl 3​ .

  • Self-Validation Check: Perform gradient shimming. You must validate the shim quality by checking the full width at half maximum (FWHM) of the TMS signal. Do not proceed unless the FWHM is < 1.0 Hz.

Step 4: Acquisition Parameters

  • 1 H NMR: Acquire using a standard 90° pulse sequence (zg30), 16 scans, and a relaxation delay (D1) of 2 seconds.

  • 13 C NMR: Acquire using proton decoupling (zgpg30), minimum 512 scans, and a D1 of 2 seconds.

  • Causality: A 2-second D1 is critical for 13 C NMR to allow the quaternary C2 carbon (which lacks attached protons to facilitate rapid relaxation) to fully relax between pulses, ensuring accurate integration and signal detection.

Step 5: Data Processing

  • Apply a line broadening function of 0.3 Hz for 1 H and 1.0 Hz for 13 C.

  • Phase and baseline correct the spectra manually.

  • Validation Check: Reference the TMS peak to exactly 0.00 ppm. Verify that the residual CHCl 3​ solvent peak appears at exactly 7.26 ppm ( 1 H) and 77.16 ppm ( 13 C) to rule out systematic chemical shift errors.

NMR_Workflow A 1. Sample Preparation Weigh 15-20 mg of Ligand B 2. Solvation Dissolve in 0.6 mL CDCl3 + TMS A->B C 3. Instrument Setup Lock Deuterium Signal & Shim B->C D 4. Acquisition 1H (16 scans) & 13C (512 scans) C->D E 5. Data Processing Phase, Baseline Correct & Reference D->E

Self-validating workflow for the preparation and acquisition of NMR spectra.

References

  • A Series of Zinc(II) 3D → 3D Interpenetrated Coordination Polymers Based On Thiophene-2,5-dicarboxylate and Bis(Imidazole) Derivative Linkers. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAca5DHjoXOhH2r8YcMOpnIp8NL6Z7wcPrzC7Wiv6gZnRdtn7EQ5oBTVrGyX1SVUv7dbK9hbwJf8fqoEc8YoI_6sUSA83e-ss1crEcXINn0T-xjPBONlBya9_BaH8zGPBH8uiN17uTi45v]
  • Assessing the influence of various imidazolium groups on the properties of poly(vinyl chloride) based high temperature proton exchange membranes. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKZfUhN1PyUoX4UIru5CmAk9LScmMLNQBt2tLe5HsUhivAmzz7-XC6uNClIgb-5FOB7H7yQQxmoBprlSN12SSrSJpwtUgwKpRfiqXeOpg7jUQTa-87sjIM4pcW_7a65V5P6evX2esjC8unnZFhzE15TTlJI4ksFlVq5vOjHd45VHqeQO6TkiacdTpPyD5Ciw5Ksr-DD01rr1AnkDLiNPM_mBYGrU3Qs7np_DFQw6uGB3u53oTeC74gJKF42J32n7wCUITvFy0Ev4xdj_9h2QSaseBBmvxppSaX0gqf77g_F4f9w_teNke5gL9-FHWRPktRKfUlvdsSh9-KdVg=]
  • Metal–organic framework structures of fused hexagonal motifs with cuprophilic interactions of a triangular Cu(I) 3 (pyrazolate-benzoate) metallo-linker. Royal Society of Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKIEjGTTyYK_um8npYEWl_QUqsyCAFGt4gyq0ZOuXj6k0GHKx26nviejMWqJM1xfruQIrZOTodouZnVin5LDHwkSLWAbnetiNlAf4ohrvdPirKBgKbi-hZv_6q27UFhliCoKWRiuJFAcPonJTJrAHaAfKKnOS2DtM=]
Comparative

A Comprehensive Comparison Guide: Thermal Stability of Flexible vs. Rigid Bis(imidazole) Ligands in Coordination Polymers

As drug development and materials science increasingly rely on metal-organic frameworks (MOFs) and coordination polymers (CPs) for catalysis, gas storage, and targeted delivery, understanding the thermodynamic limits of...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and materials science increasingly rely on metal-organic frameworks (MOFs) and coordination polymers (CPs) for catalysis, gas storage, and targeted delivery, understanding the thermodynamic limits of these materials is critical. The structural integrity of a CP is fundamentally dictated by its organic linkers.

This guide provides an objective, data-driven comparison of the thermal stability—measured via Thermogravimetric Analysis (TGA)—of the flexible ligand 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane (1,4-bmib) against rigid bis(imidazole) alternatives (such as 4,4'-bis(imidazol-1-yl)biphenyl).

Mechanistic Causality: The Thermodynamics of Flexibility vs. Rigidity

To understand the TGA profiles of these materials, we must analyze the causality behind their thermal degradation pathways. The choice between a flexible aliphatic spacer and a rigid aromatic core alters the framework's thermodynamics in three distinct ways:

  • Bond Dissociation Energy (BDE): The butane spacer in 1,4-bmib consists of sp³-sp³ hybridized C-C bonds, which possess a relatively low bond dissociation energy (~347 kJ/mol). Upon the application of thermal stress, these aliphatic tethers act as the thermodynamic weak link, initiating framework collapse. In contrast, rigid ligands rely on highly conjugated sp²-sp² aromatic systems (~414 kJ/mol), shifting the onset of thermal decomposition to significantly higher temperatures 1.

  • Conformational Entropy & Packing Efficiency: 1,4-bmib possesses high conformational degrees of freedom (capable of gauche to anti transitions). While this flexibility allows the ligand to adapt to unusual metal coordination geometries, it frequently results in lower packing efficiency. Rigid ligands, however, restrict conformational entropy and drive the formation of highly interpenetrated networks. These rigid networks are further stabilized by extensive intermolecular π-π stacking, providing a robust scaffold that resists thermal degradation 2.

  • Desolvation-Induced Stress: When lattice solvents (e.g., water, DMF) evaporate during the initial TGA heating phase, the resulting capillary forces exert stress on the framework. Flexible frameworks are highly susceptible to desolvation-induced structural collapse because they lack the rigidity to hold the void spaces open, whereas rigid architectures maintain their porosity and structural integrity well past the boiling point of the solvent 3.

Quantitative Data Synthesis

The following table summarizes the typical thermogravimetric performance metrics of coordination polymers constructed with flexible versus rigid bis(imidazole) ligands.

Ligand ClassificationRepresentative LigandSpacer ChemistryTypical Desolvation RangeFramework Decomp. OnsetPrimary Degradation Mechanism
Flexible 1,4-bmibAliphatic (Butane)100 °C – 150 °C300 °C – 350 °CAliphatic C-C bond cleavage
Rigid 4,4'-bimbAromatic (Biphenyl)150 °C – 200 °C> 400 °CAromatic core breakdown

Self-Validating Experimental Methodology: Thermogravimetric Analysis (TGA)

To objectively compare the thermal stability of these frameworks without introducing analytical artifacts (such as oxidation or buoyancy effects), the following self-validating TGA protocol must be strictly adhered to.

Step 1: Sample Preparation & Phase Purity Validation

  • Protocol: Isolate 5–10 mg of the bulk crystalline CP sample.

  • Self-Validation: Prior to TGA, perform Powder X-Ray Diffraction (PXRD). The bulk PXRD pattern must perfectly match the simulated pattern derived from single-crystal data. If extraneous peaks are present, the thermal data will be convoluted by impurities, invalidating the TGA run.

Step 2: Crucible Loading & Balance Stabilization

  • Protocol: Tare an alumina (Al₂O₃) crucible. Load the sample and place it on the microbalance inside the TGA furnace.

  • Self-Validation: Monitor the isothermal mass at 30 °C for 10 minutes. The mass reading must stabilize within ±0.01 mg. A drifting baseline indicates static charge interference or incomplete environmental equilibration.

Step 3: Inert Atmosphere Purge

  • Protocol: Purge the furnace with high-purity N₂ gas at a constant flow rate of 50 mL/min.

  • Self-Validation: Maintain the N₂ purge for 15 minutes prior to heating. A perfectly flat baseline confirms a leak-free environment, ensuring that subsequent mass loss is strictly due to thermal decomposition, not oxidative combustion.

Step 4: Dynamic Heating Ramp

  • Protocol: Heat the sample from 30 °C to 800 °C at a ramp rate of 10 °C/min.

  • Self-Validation: Analyze the first derivative of the TGA curve (DTG). The DTG signal must return to zero between the desolvation phase (<200 °C) and the framework decomposition phase (>300 °C). A non-zero return indicates overlapping thermal events, requiring a slower heating rate (e.g., 5 °C/min) to accurately resolve the steps.

Step 5: Stoichiometric Residue Verification

  • Protocol: Record the final residual mass percentage at 800 °C.

  • Self-Validation: The final mass must stoichiometrically match the theoretical yield of the corresponding metal oxide (e.g., ZnO or CdO) calculated from the empirical formula of the coordination polymer. A mismatch >1% indicates incomplete combustion or an incorrect initial structural assignment.

Visual Pathway: Structural Thermodynamics

TGA_Mechanisms Flex 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane (Flexible Aliphatic Spacer) Flex_Prop High Conformational Entropy Lower Bond Dissociation Energy Flex->Flex_Prop Rigid Rigid Bis(imidazole) Ligands (e.g., 4,4'-bimb) Rigid_Prop Restricted Conformation Conjugated Aromatic Core Rigid->Rigid_Prop Flex_MOF Lower Packing Efficiency Susceptible to Desolvation Collapse Flex_Prop->Flex_MOF Thermal Stress Rigid_MOF High Packing Efficiency Stabilized by π-π Stacking Rigid_Prop->Rigid_MOF Thermal Stress TGA_Flex Early Framework Decomposition (~300 °C - 350 °C) Flex_MOF->TGA_Flex C-C Bond Cleavage TGA_Rigid Delayed Framework Decomposition (> 400 °C) Rigid_MOF->TGA_Rigid Aromatic Stability

Logical relationship between ligand rigidity, framework topology, and thermal stability.

References

  • Title: Substituent Effects of Isophthalate Derivatives on the Construction of Zinc(II) Coordination Polymers Incorporating Flexible Bis(imidazolyl)
  • Source: Crystal Growth & Design (ACS Publications)
  • Title: Synthesis, Structure, and Properties of Coordination Polymers Based on 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)

Sources

Validation

Powder X-ray diffraction (PXRD) phase purity confirmation for 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane MOFs

Executive Summary For researchers, scientists, and drug development professionals, the accurate structural characterization of novel Metal-Organic Frameworks (MOFs) is paramount[1]. MOFs constructed from flexible bis(imi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers, scientists, and drug development professionals, the accurate structural characterization of novel Metal-Organic Frameworks (MOFs) is paramount[1]. MOFs constructed from flexible bis(imidazole) ligands, such as 1,4-bis(2-methyl-1H-imidazol-1-yl)butane (1,4-bmib) , present unique crystallographic challenges. The aliphatic butane spacer allows for multiple conformational states (e.g., anti and gauche), frequently resulting in dynamic frameworks that exhibit breathing effects, guest-induced structural transformations, or complex interpenetration[2].

While Single-Crystal X-ray Diffraction (SCXRD) provides the definitive atomic arrangement of a single crystal, it does not guarantee that the selected crystal represents the bulk material. Powder X-ray Diffraction (PXRD) is the mandatory technique for confirming bulk phase purity. This guide objectively compares different PXRD modalities and outlines a self-validating methodology to definitively confirm the phase purity of 1,4-bmib MOFs.

The Analytical Challenge of 1,4-bmib Frameworks

Relying on a simple visual comparison between an experimental PXRD pattern and an SCXRD-simulated pattern is a common pitfall in MOF characterization. For 1,4-bmib derivatives, this approach is fundamentally flawed due to three factors:

  • Guest-Induced Peak Shifts: Highly disordered solvent molecules within the pores alter the electron density, drastically changing the relative intensities of low-angle reflections[3].

  • Preferred Orientation: The distinct crystal habits of 1,4-bmib MOFs (often needles or plates) cause non-random crystallite alignment during sample preparation, artificially inflating specific Bragg peaks.

  • Polymorphism: The flexibility of the 1,4-bmib ligand often leads to the co-crystallization of kinetic and thermodynamic polymorphs, which appear as subtle, unindexed peak shoulders in standard PXRD.

To overcome these challenges, researchers must select the appropriate PXRD hardware and employ whole-pattern fitting techniques.

Comparative Analysis: PXRD Modalities for Flexible MOFs

Choosing the right PXRD instrumentation is the first step in establishing a reliable phase purity workflow. Below is a comparison of three primary modalities used for MOF characterization.

Benchtop PXRD (Cu Kα)

Standard laboratory diffractometers utilizing Copper Kα radiation (λ = 1.5406 Å) are the workhorses of MOF chemistry. They are highly accessible and provide sufficient resolution for highly crystalline, rigid 1,4-bmib derivatives. However, the longer wavelength compresses high-angle data, making it difficult to resolve heavily overlapped peaks in large-unit-cell MOFs.

High-Resolution Lab PXRD (Mo Kα with 2D Detectors)

Upgrading to Molybdenum Kα radiation (λ = 0.7107 Å) paired with advanced 2D pixel detectors (e.g., PIXcel 3D) offers a distinct advantage. The shorter wavelength expands the accessible Q-space, allowing for the deconvolution of high-angle reflections critical for identifying interpenetrated 1,4-bmib networks. Furthermore, Mo Kα eliminates the severe X-ray fluorescence observed when Cu Kα is used on MOFs containing transition metals like Iron or Cobalt.

Synchrotron PXRD

For microcrystalline powders or complex polymorphic mixtures, Synchrotron PXRD is the ultimate benchmark. It provides exceptional signal-to-noise ratios, ultra-high resolution, and tunable wavelengths. It is essential when performing advanced structural diagnostics, such as Difference Envelope Density (DED) mapping, to locate disordered guest molecules within the 1,4-bmib framework[3].

Quantitative Comparison Data
ModalityRadiation SourceTypical Resolution (FWHM)Best Use Case for 1,4-bmib MOFsThroughput
Benchtop PXRD Cu Kα (1.5406 Å)~0.05° – 0.1° 2θRoutine screening; Rigid, highly crystalline frameworks.High
High-Res Lab PXRD Mo Kα (0.7107 Å)~0.03° – 0.05° 2θInterpenetrated networks; Fluorescence reduction (Fe/Co MOFs).Medium
Synchrotron PXRD Tunable (e.g., 0.4 Å)< 0.01° 2θMicrocrystalline powders; DED mapping; Subtle phase transitions.Low

Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol integrates an internal standard, transforming the PXRD measurement into a self-validating system. This prevents instrumental errors from being misidentified as structural impurities.

Step 1: Sample Preparation & Activation

  • Isolate the bulk 1,4-bmib MOF powder via centrifugation and wash with a volatile solvent (e.g., ethanol or acetone) to remove unreacted ligand.

  • Activate the sample under dynamic vacuum at the predetermined activation temperature (derived from TGA data) to evacuate pore-dwelling guest molecules. Causality: Removing guests eliminates intensity mismatches caused by solvent scattering, allowing for a direct structural comparison to the desolvated SCXRD model.

Step 2: Internal Calibration (Self-Validation)

  • Weigh the activated MOF powder and add exactly 10 wt% of a certified internal standard (e.g., NIST SRM 640e Silicon powder).

  • Grind gently in an agate mortar to ensure homogeneous distribution without inducing amorphization. Causality: The internal standard provides known, absolute peak positions. During refinement, this allows the user to mathematically correct for sample displacement and zero-shift errors. Any remaining peak shifts are definitively attributed to the MOF's structural breathing rather than instrument misalignment.

Step 3: Data Collection

  • Load the sample into a low-background silicon holder or a borosilicate capillary (for air-sensitive activated MOFs).

  • Collect data from 2° to 50° 2θ (for Cu Kα) with a step size of 0.01° and a scan rate optimized for a high signal-to-noise ratio (minimum 10,000 counts on the primary peak).

Step 4: Le Bail Whole-Pattern Fitting

  • Import the raw PXRD data and the SCXRD-derived .cif file into refinement software (e.g., GSAS-II or FullProf).

  • Perform a Le Bail extraction. Causality: Unlike Rietveld refinement, which requires a perfect atomic model (including highly disordered, unpredictable solvent molecules), a Le Bail fit extracts intensities based solely on the unit cell parameters and space group[4]. This makes it the most robust method for confirming that the bulk framework topology matches the SCXRD model, yielding a quantitative goodness-of-fit ( Rwp​<5−7% ) that definitively confirms phase purity.

Visualizations & Workflows

Workflow N1 Synthesize 1,4-bmib MOF (Bulk Powder) N2 Sample Prep & Activation (Guest Removal) N1->N2 N3 Collect PXRD Data (Cu/Mo Kα or Synchrotron) N2->N3 N4 Le Bail / Rietveld Refinement (Compare to SCXRD) N3->N4 N5 Phase Purity Confirmed (Residual < 5%) N4->N5 Match N6 Impurity Detected (Optimize Synthesis) N4->N6 Mismatch

Workflow for PXRD phase purity validation of flexible 1,4-bmib MOFs.

Selection S1 Assess 1,4-bmib MOF Characteristics S2 High Crystallinity, Rigid Framework? S1->S2 S3 Benchtop PXRD (Cu Kα) S2->S3 Yes S4 Flexible, Peak Overlap, Guest-Dependent? S2->S4 No S5 High-Res Lab PXRD (Mo Kα / 2D Detector) S4->S5 Yes S6 Microcrystalline, Complex Polymorphs? S4->S6 Extreme S7 Synchrotron PXRD S6->S7 Yes

Decision matrix for selecting the optimal PXRD modality for MOF analysis.

References

  • Yakovenko, A. A., et al. "Study of Guest Molecules in Metal–Organic Frameworks by Powder X-ray Diffraction: Analysis of Difference Envelope Density." Crystal Growth & Design, 2014, 14 (11), 5397-5407. ACS Publications.[Link]

  • Qin, J., et al. "Effect of N-Donor Ligands and Metal Ions on the Coordination Polymers Based on a Semirigid Carboxylic Acid Ligand: Structures Analysis, Magnetic Properties, and Photoluminescence." Crystal Growth & Design, 2016, 16 (4), 2112-2122. ACS Publications.[Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,4-Bis(2-methyl-1H-imidazol-1-yl)butane
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Reactant of Route 2
1,4-Bis(2-methyl-1H-imidazol-1-yl)butane
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